4-(1H-tetrazol-1-yl)butanoic acid CAS 92614-90-9 properties
4-(1H-tetrazol-1-yl)butanoic acid CAS 92614-90-9 properties
An In-Depth Technical Guide to 4-(1H-tetrazol-1-yl)butanoic acid (CAS 92614-90-9)
Introduction
4-(1H-tetrazol-1-yl)butanoic acid, identified by CAS Number 92614-90-9, is a heterocyclic building block of considerable interest within the fields of medicinal chemistry and drug discovery.[1] Its structure, which uniquely combines a butanoic acid chain with a metabolically robust tetrazole ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The significance of this compound lies primarily in the function of the tetrazole moiety as a proven bioisostere for the carboxylic acid group.[1][2][3] This substitution can imbue parent molecules with enhanced pharmacological properties, including improved metabolic stability, modulated lipophilicity, and superior membrane permeability, making it a valuable tool for drug development professionals.[1][2][3]
This guide provides a comprehensive technical overview of 4-(1H-tetrazol-1-yl)butanoic acid, covering its physicochemical properties, synthetic strategies, predictive analytical characterization, and applications in drug design, alongside essential safety and handling protocols.
Section 1: Physicochemical and Structural Properties
The molecular architecture of 4-(1H-tetrazol-1-yl)butanoic acid is key to its utility. The presence of both a hydrogen bond donor (carboxylic OH) and multiple hydrogen bond acceptors (tetrazole nitrogens, carbonyl oxygen) influences its solubility and interaction with biological targets. The four rotatable bonds afford it significant conformational flexibility, which is a critical parameter for molecular recognition at receptor binding sites.[1][4]
Table 1: Physicochemical Properties of 4-(1H-tetrazol-1-yl)butanoic acid
| Property | Value | Source |
| CAS Number | 92614-90-9 | [1][4][5] |
| Molecular Formula | C₅H₈N₄O₂ | [1][4] |
| Molecular Weight | 156.145 g/mol | [1] |
| Appearance | Solid, White to off-white crystalline powder | [4][6] |
| Purity | Typically ≥95% | [4] |
| LogP (Octanol/Water) | -0.19 (Calculated) | [4] |
| Melting Point | 116.45 °C (Estimated) | [1] |
| Water Solubility | 22474.4 mg/L (Estimated) | [1] |
| Rotatable Bonds | 4 | [1][4] |
Storage and Stability: For optimal integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from incompatible substances.[7] Long-term storage at -20°C is recommended to prevent degradation.[6][8]
Section 2: Synthesis and Characterization
Part 2.1: Synthetic Strategies
The synthesis of tetrazole-containing compounds is a well-established area of organic chemistry. While specific literature detailing the exact synthesis of CAS 92614-90-9 is sparse, a highly plausible and widely adopted methodology involves the reaction of a primary amine with triethyl orthoformate and sodium azide. This three-component reaction provides an efficient route to N-substituted tetrazoles.[9]
A logical synthetic pathway would begin with ethyl 4-aminobutanoate. The primary amino group of this precursor can be converted into the tetrazole ring in a one-pot reaction, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-aminobutanoate hydrochloride in glacial acetic acid, add triethyl orthoformate.
-
Azide Addition: While stirring, carefully add sodium azide (NaN₃) portion-wise to the mixture. Causality Note: Sodium azide is highly toxic and potentially explosive; it must be handled with extreme caution. The reaction is typically performed behind a blast shield.
-
Reaction Progression: Heat the mixture, for example, at 80-100°C, and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The acetic acid serves as both the solvent and a proton source to facilitate the reaction.
-
Workup and Ester Isolation: Upon completion, cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the intermediate product, ethyl 4-(1H-tetrazol-1-yl)butanoate, with an organic solvent like ethyl acetate.
-
Ester Hydrolysis: Subject the isolated ester to basic hydrolysis using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran (THF).
-
Final Product Isolation: After the hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3. This will precipitate the final product, 4-(1H-tetrazol-1-yl)butanoic acid. The solid can then be collected by filtration, washed with cold water, and dried under a vacuum.
Part 2.2: Predictive Spectroscopic Characterization
In the absence of publicly available spectra for this specific compound, its structural features allow for a reliable prediction of its spectroscopic data based on established principles of NMR, IR, and MS analysis.[10][11]
Table 2: Predicted Spectroscopic Data for 4-(1H-tetrazol-1-yl)butanoic acid
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -COOH | δ 10-12 ppm (singlet, broad) | Highly deshielded acidic proton.[11][12] |
| N-CH (tetrazole) | δ ~9.0 ppm (singlet) | Proton attached to an electron-deficient aromatic heterocycle. | |
| -CH₂-N (α to tetrazole) | δ ~4.4 ppm (triplet) | Deshielded by the adjacent electronegative tetrazole ring. | |
| -CH₂-COOH (α to carbonyl) | δ ~2.5 ppm (triplet) | Deshielded by the adjacent carbonyl group. | |
| -CH₂- (internal) | δ ~2.2 ppm (quintet) | Methylene group influenced by two adjacent methylenes. | |
| ¹³C NMR | C=O (carbonyl) | δ 170-180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[11] |
| C-H (tetrazole) | δ ~145 ppm | Carbon within the aromatic tetrazole ring. | |
| -CH₂-N (α to tetrazole) | δ ~50 ppm | Carbon deshielded by the attached nitrogenous ring. | |
| -CH₂-COOH (α to carbonyl) | δ ~30 ppm | Carbon deshielded by the carbonyl group. | |
| -CH₂- (internal) | δ ~25 ppm | Aliphatic carbon. | |
| IR Spec. | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[11] |
| C=O stretch (carbonyl) | ~1710 cm⁻¹ (strong) | Typical for a saturated carboxylic acid.[11] | |
| N=N, C=N stretch (ring) | 1600-1450 cm⁻¹ | Vibrations associated with the tetrazole ring. | |
| Mass Spec. | [M+H]⁺ | m/z 157.07 | Predicted molecular ion peak for ESI-MS (positive mode). |
Section 3: Applications in Medicinal Chemistry and Drug Development
Part 3.1: The Tetrazole as a Carboxylic Acid Bioisostere
The cornerstone of this molecule's utility is the concept of bioisosterism, where the tetrazole ring serves as a functional mimic of a carboxylic acid.[2][3] At physiological pH, both groups are typically deprotonated and possess a similar charge distribution and steric profile. However, the tetrazole group offers several advantages that medicinal chemists leverage to optimize drug candidates:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would otherwise degrade a carboxylic acid, potentially leading to a longer biological half-life.[2]
-
Increased Lipophilicity: Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.
-
Receptor Binding: The delocalized negative charge of the tetrazolate anion can form different, sometimes stronger, interactions with receptor targets compared to a carboxylate.
This bioisosteric replacement is a key strategy in modern drug design, famously used in the development of Angiotensin II receptor blockers like Losartan and Valsartan for treating hypertension.[1][13]
Part 3.2: Role as a Versatile Synthetic Intermediate
4-(1H-tetrazol-1-yl)butanoic acid is a bifunctional molecule, meaning it has two reactive sites: the carboxylic acid and the N-H on the tetrazole ring (though the N1 position is already substituted). The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, such as peptides, polymers, or other pharmacophores, making it an ideal intermediate for creating extensive compound libraries for high-throughput screening.[3]
Section 4: Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS 92614-90-9 was not available in the consulted resources. The following information is based on the known hazards of structurally related compounds, such as other tetrazole derivatives and butanoic acid itself. This guidance should be supplemented with a compound-specific risk assessment.
-
Potential Hazards: Based on analogs, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Butyric acid derivatives can be harmful if swallowed and cause severe skin burns.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid all direct contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][14]
-
If inhaled: Move to fresh air. If you feel unwell, call a poison center or doctor.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14]
-
Conclusion
4-(1H-tetrazol-1-yl)butanoic acid is a strategically important molecule for chemical and pharmaceutical research. Its value is anchored in the bioisosteric properties of its tetrazole ring, which offers a reliable method for enhancing the drug-like characteristics of lead compounds. With well-understood synthetic pathways and a versatile chemical nature, it serves as a key building block for the creation of diverse molecular entities aimed at a broad range of therapeutic targets. While it must be handled with appropriate laboratory precautions, its potential to contribute to the development of next-generation pharmaceuticals is significant, making it a compound of enduring interest for researchers, scientists, and drug development professionals.
References
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- CymitQuimica. (n.d.). 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid. CymitQuimica.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: n-Butyric acid. Fisher Scientific.
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- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. docbrown.info.
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- Malcangio, M., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology.
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